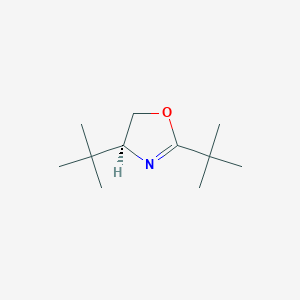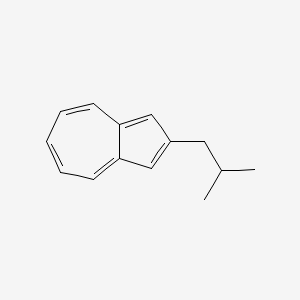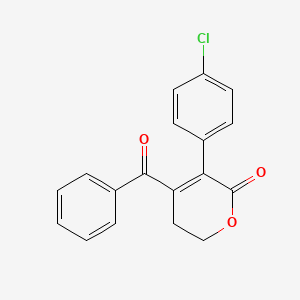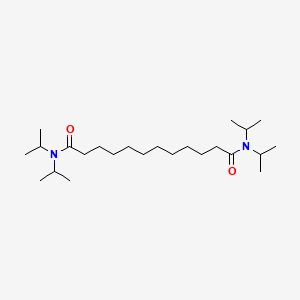![molecular formula C16H12N4 B15160438 [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile CAS No. 778583-98-5](/img/structure/B15160438.png)
[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines an imidazolidine ring with a naphthalene moiety and a propanedinitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazolidine ring, followed by the introduction of the naphthalene moiety and the propanedinitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoantipyrine: This compound has a similar imidazolidine ring structure but lacks the naphthalene moiety and propanedinitrile group.
4-Iodo-2-methylphenol: This compound contains a phenol group and an iodine atom, differing significantly in structure from [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile.
N-(4-Chlorophenyl)-1,2-phenylenediamine: This compound has a diamine structure with a chlorophenyl group, making it structurally distinct from the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of an imidazolidine ring, a naphthalene moiety, and a propanedinitrile group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
778583-98-5 |
|---|---|
Formule moléculaire |
C16H12N4 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-(6-imidazolidin-2-ylidenenaphthalen-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H12N4/c17-9-15(10-18)13-2-1-12-8-14(4-3-11(12)7-13)16-19-5-6-20-16/h1-4,7-8,19-20H,5-6H2 |
Clé InChI |
VYLOSJPNTKJLBM-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=C2C=CC3=CC(=C(C#N)C#N)C=CC3=C2)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)

![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)



